
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as FL-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the chromene family and has been found to exhibit promising properties in various biological systems.
Wissenschaftliche Forschungsanwendungen
1. Photochemical and Thermal Reactions
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide and similar compounds have been studied for their photochromic behavior. Research by Delbaere, Micheau, and Vermeersch (2003) using 19F NMR spectroscopy revealed insights into the photochemical and thermal reactions of related chromenes, including the formation of photoisomers and their kinetic properties (Delbaere, Micheau, & Vermeersch, 2003).
2. Electrochromic and Electrofluorescent Applications
Research into polyamides containing bis(diphenylamino)-fluorene units, as studied by Sun et al. (2016), has shown potential for electrochromic and electrofluorescent applications. These compounds, which share structural similarities with N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, demonstrated remarkable solubility, thermal stability, and electrochromic characteristics (Sun et al., 2016).
3. Potential in Chemosensing
A study by Meng et al. (2018) on a similar compound, a tren-based chemosensor, indicated its high selectivity and sensitivity for detecting ions like Cu2+ and H2PO4−. This suggests potential applications of N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in chemosensing, given its structural similarity (Meng et al., 2018).
4. Crystallographic Insights
Research on the crystal structures of related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, as conducted by Gomes et al. (2015), provides valuable insights into the molecular conformation and potential for material science applications of compounds like N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (Gomes et al., 2015).
5. Use in Synthesis and Anticancer Research
Research into the synthesis and reactions of related chromene derivatives, as explored by Pimenova et al. (2003), could be pertinent for the synthesis of new pharmaceutical compounds. Additionally, Aliabadi et al. (2010) investigated 2-phenylthiazole-4-carboxamide derivatives for their anticancer properties, hinting at the potential use of similar chromene compounds in medical research (Pimenova et al., 2003); (Aliabadi et al., 2010).
6. Photophysical and Density Functional Studies
Sarkar and Samanta (2007) conducted studies on the photophysical behavior and anion-sensing ability of a fluorescent molecular system structurally similar to N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. Their research provides insights into the interaction mechanisms with halides, which could be relevant for similar chromene compounds (Sarkar & Samanta, 2007).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-22-11-6-7-15-10(8-11)9-12(17(21)23-15)16(20)19-14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWRXYACBDFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

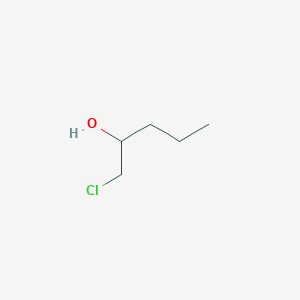
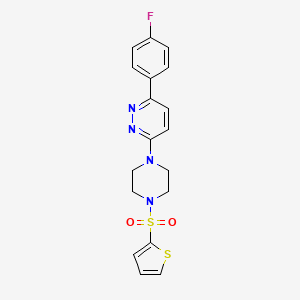
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)
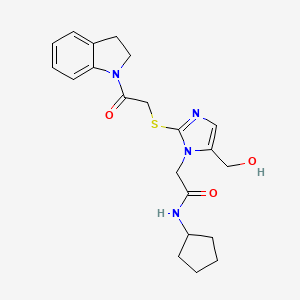
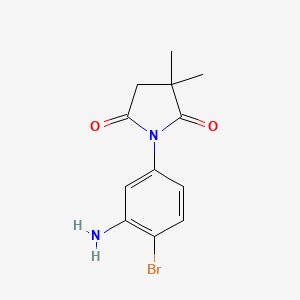
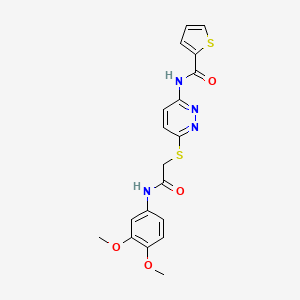
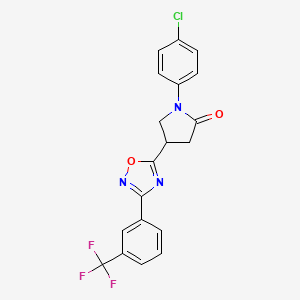
![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)
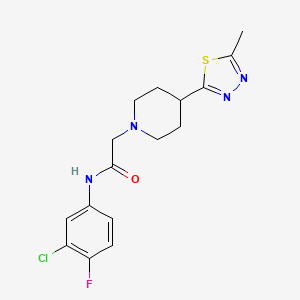


![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)